1-Bromo-3-allyloxy-4-methoxybenzene
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Overview
Description
1-Bromo-3-allyloxy-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an allyloxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-allyloxy-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-allyloxy-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-allyloxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the allyloxy group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: New aromatic compounds with various functional groups.
Oxidation Products: Epoxides and other oxygenated derivatives.
Reduction Products: Dehalogenated compounds and modified allyloxy derivatives.
Scientific Research Applications
1-Bromo-3-allyloxy-4-methoxybenzene has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for medicinally relevant molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-allyloxy-4-methoxybenzene depends on the specific reactions it undergoes. In the Suzuki-Miyaura coupling, the compound participates in a palladium-catalyzed cross-coupling reaction where the bromine atom is replaced by a new carbon-carbon bond. The reaction involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the allyloxy group.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a fluorine atom instead of the allyloxy group.
1-Bromo-4-allyloxybenzene: Similar but lacks the methoxy group.
Uniqueness: 1-Bromo-3-allyloxy-4-methoxybenzene is unique due to the presence of both the allyloxy and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-1-methoxy-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVLUXDBTQAGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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